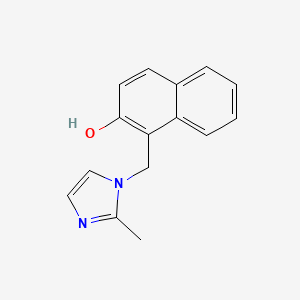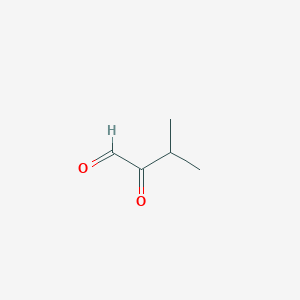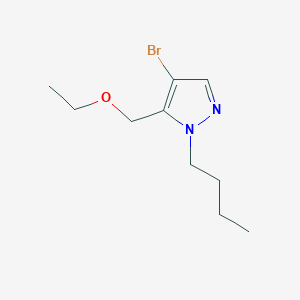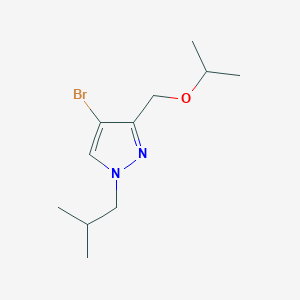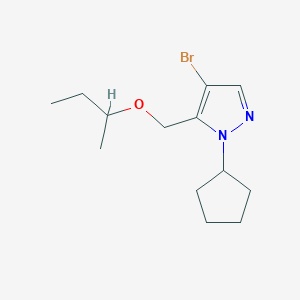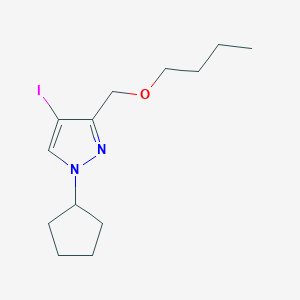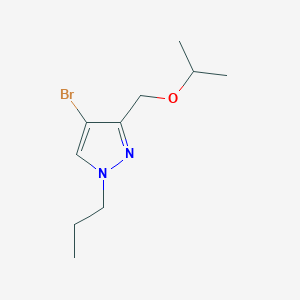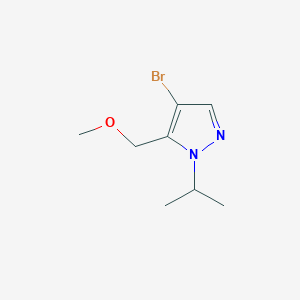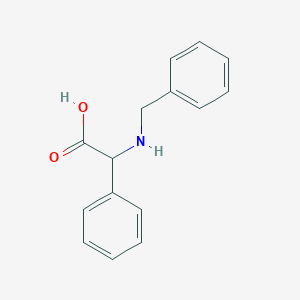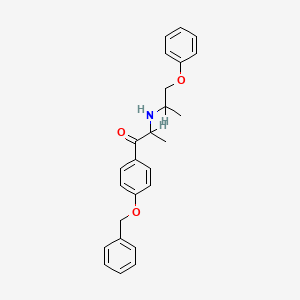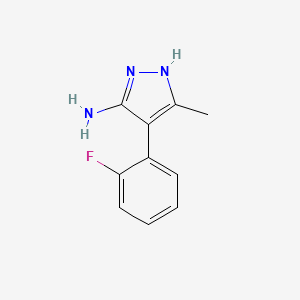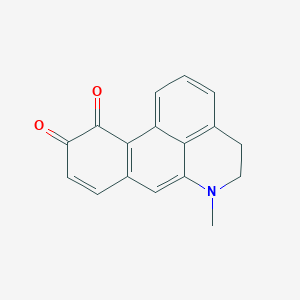
Apomorphine o-quinone
描述
Apomorphine o-quinone is a derivative of apomorphine, a non-ergoline dopamine agonist. Apomorphine itself is primarily used in the treatment of Parkinson’s disease due to its high affinity for dopamine D2, D3, and D5 receptors
准备方法
Synthetic Routes and Reaction Conditions: The preparation of apomorphine o-quinone typically involves the oxidation of apomorphine. One common method includes the use of chlorine water in an acidic medium, which transforms apomorphine into its o-quinone form . The reaction conditions often involve heating morphine in sulfuric acid, followed by the addition of an oxidant such as chlorine water .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale oxidation processes under controlled conditions to ensure the purity and yield of the compound.
化学反应分析
Types of Reactions: Apomorphine o-quinone undergoes various chemical reactions, including:
Oxidation: The transformation of apomorphine to this compound itself is an oxidation reaction.
Reduction: this compound can be reduced back to apomorphine under certain conditions.
Substitution: The compound can undergo substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Chlorine water in an acidic medium.
Reduction: Reducing agents such as sodium borohydride can be used to revert this compound to apomorphine.
Substitution: Various nucleophiles can be used to substitute the hydroxyl groups in the compound.
Major Products:
Oxidation: this compound.
Reduction: Apomorphine.
Substitution: Derivatives of apomorphine with substituted hydroxyl groups.
科学研究应用
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation reactions.
Biology: Investigated for its interactions with various biological molecules and its potential effects on cellular processes.
作用机制
Apomorphine o-quinone exerts its effects primarily through its interaction with dopamine receptors. It has a high binding affinity for dopamine D2, D3, and D5 receptors, which are involved in the regulation of motor control and other neurological functions . The compound’s mechanism of action involves the stimulation of these receptors, leading to various downstream effects on cellular signaling pathways.
相似化合物的比较
Apomorphine: The parent compound, used in the treatment of Parkinson’s disease.
Norapomorphine: A metabolite of apomorphine with similar dopaminergic activity.
Apocodeine: Another derivative of apomorphine with distinct pharmacological properties.
Uniqueness: Apomorphine o-quinone is unique due to its oxidized state, which imparts different chemical and biological properties compared to its parent compound
属性
IUPAC Name |
10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),5,8,13(17),14-hexaene-3,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,9H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZIOGKZAPZOCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C3C1=CC4=C(C3=CC=C2)C(=O)C(=O)C=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


